molecular formula C13H8ClFOS B8415942 2-(2-Fluorophenylthio) 5-chlorobenzaldehyde

2-(2-Fluorophenylthio) 5-chlorobenzaldehyde

Cat. No. B8415942
M. Wt: 266.72 g/mol
InChI Key: ZMDDROZREJWPJH-UHFFFAOYSA-N
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Patent
US04431808

Procedure details

solution of 3.4 g sodium hydroxide in 6 ml of water and then 14 g of 2,5-dichlorobenzaldehyde (H. Erdmann, Justus Liebigs Ann. Chem. 272, 155, 1893) are added to a solution of 10.8 g 2-fluorothiophenol (reference above) in 20 ml of hexamethylphosphortriamide. Then, the mixture is heated for 5.5 hours to 100° C. After cooling it is diluted with 150 ml of water and extracted with benzene. The extract is washed with a 5% sodium hydroxide solution and with water, dried with magnesium sulfate and evaporated. Crude 2-(2-fluorophenylthio) 5-chlorobenzaldehyde is obtained which is then recrystallized from 20 ml ethanol; 16.0 g, m.p. 85.5°-88° C. A further crystallization affords an analytically pure product, m.p. 87°-88° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl[C:4]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:5]=1[CH:6]=[O:7].[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[SH:20]>O>[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20][C:4]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:5]=1[CH:6]=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=C1)Cl
Name
Quantity
10.8 g
Type
reactant
Smiles
FC1=C(C=CC=C1)S
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture is heated for 5.5 hours to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The extract is washed with a 5% sodium hydroxide solution and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)SC1=C(C=O)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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